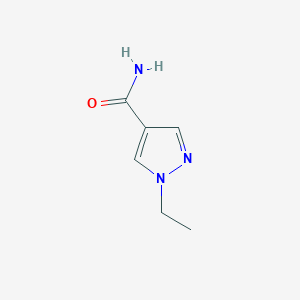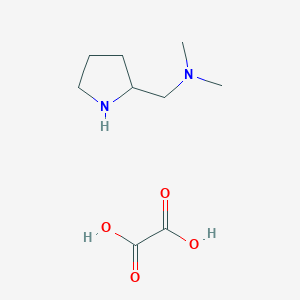![molecular formula C9H13N3 B3087795 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1177345-48-0](/img/structure/B3087795.png)
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Übersicht
Beschreibung
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the molecular formula C9H13N3 . It is also known as 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group attached to a tetrahydro-1H-pyrazolo[4,3-c]pyridine core . Further analysis would require more specific data or computational modeling.Chemical Reactions Analysis
The specific chemical reactions involving 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine are not detailed in the retrieved documents . More research would be needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.68 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved documents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis and characterization of compounds related to 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and their chemical properties are areas of active research. A study by Nikpassand, Mamaghani, Shirini, & Tabatabaeian (2010) highlights a convenient ultrasound-promoted regioselective synthesis method for producing fused polycyclic derivatives with excellent yields. This approach underscores the potential for efficient production of related compounds for further research applications (Nikpassand et al., 2010).
Biomedical Applications
Biomedical applications of pyrazolo[4,3-c]pyridine derivatives are vast and include potential therapeutic effects. A comprehensive review by Donaire-Arias et al. (2022) on 1H-Pyrazolo[3,4-b]pyridines, a closely related class, details the synthesis and various biomedical applications of these compounds, indicating the broad interest in their functional diversity and therapeutic potential (Donaire-Arias et al., 2022).
Antimicrobial and Antiproliferative Activities
Research into the antimicrobial and antiproliferative properties of pyrazolo[4,3-c]pyridine derivatives has shown promising results. Abdel‐Latif, Mehdhar, & Abdel-Ghani (2019) explored the synthesis of new polyheterocyclic ring systems derived from related compounds, revealing their in vitro antibacterial properties. This suggests potential applications in developing new antimicrobial agents (Abdel‐Latif et al., 2019). Additionally, Razmienė et al. (2021) synthesized and evaluated a library of tetrasubstituted derivatives for antiproliferative activity against cancer cell lines, highlighting the potential for these compounds in cancer therapy (Razmienė et al., 2021).
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition. Dandia, Gupta, Singh, & Quraishi (2013) reported on the synthesis of pyrazolo[3,4-b]pyridines using ultrasound irradiation and their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This research opens avenues for developing new materials that protect against corrosion in industrial settings (Dandia et al., 2013).
Molecular Structure Analysis
The study of molecular structures and conformations of pyrazolo[4,3-c]pyridine derivatives also forms a significant part of scientific research. For example, Trilleras, Cruz, Cobo, Low, & Glidewell (2008) analyzed hydrogen-bonded chains of rings in certain derivatives, providing insights into the structural intricacies that could influence the compound's reactivity and interaction with biological targets (Trilleras et al., 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-6(1)9-7-5-10-4-3-8(7)11-12-9/h6,10H,1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSDVWUHQCGZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC3=C2CNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride](/img/structure/B3087727.png)






![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3087755.png)


